Product packaging for 5-Bromoisoquinoline-1-carboxylic acid(Cat. No.:CAS No. 1253654-73-7)

5-Bromoisoquinoline-1-carboxylic acid

Cat. No.: B3418525
CAS No.: 1253654-73-7
M. Wt: 252.06 g/mol
InChI Key: AFXXNDCVWRDKAK-UHFFFAOYSA-N
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Description

Overview of Isoquinoline (B145761) Alkaloids and Synthetic Isoquinoline Derivatives in Chemical Science

The isoquinoline scaffold is a fundamental structural motif found in a vast array of natural and synthetic compounds. wikipedia.orgnih.gov Isoquinoline alkaloids are a major class of nitrogen-containing heterocyclic compounds produced by plants, and to a lesser extent, by microorganisms like fungi and bacteria. amerigoscientific.comrsc.orgresearchgate.net These natural products are biosynthetically derived from amino acids, primarily tyrosine and phenylalanine. wikipedia.orgnih.gov For centuries, plants containing isoquinoline alkaloids have been utilized in traditional medicine for various therapeutic purposes. amerigoscientific.comresearchgate.net

Prominent examples of isoquinoline alkaloids with significant biological activity include:

Morphine: An analgesic compound isolated from the opium poppy (Papaver somniferum). rsc.orgnih.gov

Codeine: An antitussive (cough suppressant) also found in the opium poppy. researchgate.netnih.gov

Berberine: Known for its broad-spectrum antimicrobial and anti-inflammatory properties, found in plants of the Berberis genus. amerigoscientific.comwisdomlib.orgresearchgate.net

Papaverine: A vasodilator used to improve blood flow. wikipedia.org

The diverse pharmacological activities exhibited by these natural alkaloids have spurred extensive research into synthetic isoquinoline derivatives. wisdomlib.orgnih.gov Chemists have developed numerous methods to construct the isoquinoline skeleton, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, as well as modern catalytic techniques. wisdomlib.orgwikipedia.orgnih.gov These synthetic efforts have greatly expanded the chemical diversity of isoquinoline-based compounds, leading to the development of molecules with applications as anesthetics (dimethisoquin), antihypertensives (quinapril), and antiretroviral agents (saquinavir). wikipedia.org Furthermore, isoquinoline derivatives are employed in material science for creating dyes, pigments, conductive polymers, and ligands for metal-organic frameworks (MOFs). amerigoscientific.comchemicalbook.com

Significance of Halogenated Heterocycles in Organic Synthesis and Functional Materials

Heterocyclic compounds, which contain at least one non-carbon atom within a ring structure, are ubiquitous in nature and synthetic chemistry. sigmaaldrich.com When these rings are substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine), they are known as halogenated heterocycles. sigmaaldrich.comsigmaaldrich.com These compounds are of profound significance in organic chemistry for several key reasons.

In organic synthesis, the halogen atom serves as a versatile functional handle. cymitquimica.comsigmaaldrich.com It activates the heterocyclic ring for various transformations, most notably in metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. sigmaaldrich.comacs.org This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler halogenated building blocks. acs.orgbeilstein-journals.org The carbon-halogen bond's reactivity can be tuned based on the specific halogen, with iodine being the most reactive and fluorine the least in many standard coupling reactions. mdpi.com

In the realm of functional materials, the introduction of halogens can dramatically alter a molecule's physical and electronic properties. acs.org Halogenation can influence:

Biological Activity: A high proportion of pharmaceuticals and agrochemicals contain halogens, as these atoms can improve metabolic stability, membrane permeability, and binding affinity to biological targets. acs.orgnih.gov

Luminescence: Fluorescently labelled heterocyclic compounds are crucial in bioanalytical applications and the development of organic light-emitting diodes (OLEDs). encyclopedia.pub

Material Properties: Halogenated heterocycles are used as intermediates or components in copolymers, pesticides, and industrial antioxidants. sigmaaldrich.comsigmaaldrich.com The hydrophobicity and electronic effects of halogens are exploited to design materials with specific properties. nih.gov

Defining the Academic and Research Scope of 5-Bromoisoquinoline-1-carboxylic Acid

This compound is primarily valued as a highly functionalized building block in synthetic and medicinal chemistry. cymitquimica.com Its academic and research scope is defined by the unique reactivity of its constituent parts: the isoquinoline core, the bromine substituent, and the carboxylic acid group.

The bromine atom at the 5-position is a key site for synthetic modification, making the compound a valuable intermediate for creating more complex molecules through reactions like nucleophilic substitutions and palladium-catalyzed cross-couplings. cymitquimica.com The carboxylic acid group at the 1-position provides a handle for forming amides, esters, or other derivatives, and its acidic nature influences the compound's solubility and reactivity. cymitquimica.comnih.gov

Research involving this compound often focuses on its use as a precursor in the synthesis of novel compounds with potential pharmacological activity. cymitquimica.comresearchgate.net The isoquinoline framework itself is a "privileged scaffold," meaning it is a structural template that can bind to multiple biological targets. nih.gov By modifying the 5- and 1-positions of the ring, chemists can systematically explore how structural changes affect biological function, a core principle in drug discovery. nih.gov For example, related tetrahydroisoquinoline carboxylic acids have been investigated for their activity at the NMDA receptor, a target for neurological disorders. researchgate.net

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
CAS Number 1111311-65-9 cymitquimica.com, 1253654-73-7 achemblock.com
Molecular Formula C₁₀H₆BrNO₂ cymitquimica.comachemblock.com
Molecular Weight 252.06 - 252.07 g/mol cymitquimica.comachemblock.com
Appearance Typically a solid at room temperature cymitquimica.com
Solubility Soluble in polar organic solvents cymitquimica.com
Functional Groups Carboxylic Acid, Bromo, Isoquinoline cymitquimica.com

Historical Context and Evolution of Research on Isoquinoline Carboxylic Acids

The history of isoquinoline chemistry began in 1885 when Hoogewerf and van Dorp first isolated the parent compound, isoquinoline, from coal tar. wikipedia.orgchemicalbook.com This discovery marked the beginning of extensive research into this class of heterocycles. Early work focused on isolation from natural sources and the elucidation of the structures of important alkaloids like morphine. rsc.orgnih.gov

The development of synthetic methods was crucial for advancing the field. The Pomeranz-Fritsch reaction, another early and efficient method for synthesizing the isoquinoline core, was established, followed by modifications like the Schlittler-Müller modification. wikipedia.org These classical reactions, along with the Bischler-Napieralski and Pictet-Spengler syntheses, laid the groundwork for the laboratory preparation of a wide variety of isoquinoline derivatives, liberating chemists from reliance on natural sources. wikipedia.orgnih.gov

Research into isoquinoline carboxylic acids, such as the parent isoquinoline-1-carboxylic acid, followed the development of the parent heterocycle. sigmaaldrich.com These acids became important as their functional group allowed for further chemical elaboration. nih.govacs.org The oxidation of isoquinoline itself can yield pyridine (B92270) carboxylic acids, which are used in the manufacture of dyes. chemicalbook.com The introduction of halogen atoms onto the isoquinoline ring, a more modern development, provided access to building blocks like 5-bromoisoquinoline (B27571). orgsyn.org The synthesis of specifically substituted derivatives like this compound represents the convergence of these historical research streams: the study of the isoquinoline core, the strategic use of halogenation, and the incorporation of versatile functional groups like carboxylic acids to enable the construction of novel and complex molecules for contemporary research. cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6BrNO2 B3418525 5-Bromoisoquinoline-1-carboxylic acid CAS No. 1253654-73-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromoisoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-3-1-2-7-6(8)4-5-12-9(7)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXXNDCVWRDKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=O)O)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70745092
Record name 5-Bromoisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111311-65-9, 1253654-73-7
Record name 5-Bromoisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70745092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromoisoquinoline-1-carboxylic acid
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Strategic Synthesis Methodologies for 5 Bromoisoquinoline 1 Carboxylic Acid

Regioselective Bromination Approaches to Isoquinoline (B145761) Precursors

The introduction of a bromine atom at the 5-position of the isoquinoline nucleus is a critical first step. Electrophilic aromatic substitution on the isoquinoline ring preferentially occurs on the benzene (B151609) ring portion, with the C5 and C8 positions being the most reactive. Methodologies have been developed to selectively target the 5-position.

Utilizing N-Bromosuccinimide (NBS) for Targeted Bromination at the 5-Position of Isoquinoline

A widely adopted and effective method for the regioselective bromination of isoquinoline at the 5-position involves the use of N-Bromosuccinimide (NBS) in a strong acid medium, typically concentrated sulfuric acid semanticscholar.orgqub.ac.uk. In this reaction, the strong acid protonates the nitrogen atom of the isoquinoline, deactivating the pyridine (B92270) ring towards electrophilic attack and directing the bromination to the electron-rich benzene ring. The conditions are carefully controlled to favor substitution at the C5 position over the C8 position.

A typical procedure involves dissolving isoquinoline in concentrated sulfuric acid, cooling the mixture to a low temperature (e.g., -25°C), and then adding NBS portion-wise while maintaining strict temperature control. Following the reaction, the mixture is quenched with ice and neutralized to precipitate the 5-bromoisoquinoline (B27571) product. This method has been demonstrated to be scalable for the production of significant quantities of 5-bromoisoquinoline semanticscholar.org.

Optimization of Reaction Conditions for Bromination Selectivity and Yield

The selectivity and yield of the bromination of isoquinoline are highly dependent on the reaction conditions. Key parameters that must be optimized include temperature, the molar ratio of reactants, and the choice of acid.

Temperature Control: Maintaining a low temperature during the addition of NBS is crucial for achieving high regioselectivity for the 5-position. An increase in temperature can lead to the formation of the undesired 8-bromoisoquinoline isomer, which is difficult to separate from the desired product semanticscholar.org. A detailed procedure from Organic Syntheses specifies maintaining the temperature between -22 and -26°C during the addition of NBS, followed by stirring at slightly higher temperatures (-18 to -22°C) to complete the reaction. This careful temperature management is essential for minimizing the formation of byproducts semanticscholar.org.

Molar Ratio of Reactants: The stoichiometry of NBS relative to isoquinoline is another critical factor. Using a slight excess of NBS (e.g., 1.1 equivalents) is generally sufficient to drive the reaction to completion. Employing a larger excess of the brominating agent should be avoided as it can lead to the formation of di-substituted products, such as 5,8-dibromoisoquinoline (B186898) semanticscholar.org.

The following table summarizes the optimized reaction conditions for the synthesis of 5-bromoisoquinoline using NBS in concentrated sulfuric acid, based on a literature procedure semanticscholar.org.

ParameterOptimized ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a reliable source of electrophilic bromine under acidic conditions.
Solvent/Acid Concentrated Sulfuric Acid (96%)Protonates the isoquinoline nitrogen, directing bromination to the benzene ring.
Temperature -26°C to -18°CMaximizes the formation of the 5-bromo isomer and minimizes the 8-bromo byproduct.
Molar Ratio (NBS:Isoquinoline) 1.1 : 1Ensures complete consumption of the starting material while limiting over-bromination.
Reaction Time ~5 hoursAllows for the complete reaction to form the desired product.
Yield 47-49% (after distillation)Represents a practical yield for this regioselective synthesis on a significant scale.

Alternative Brominating Reagents and Their Impact on Product Distribution

While NBS is a commonly used reagent, other brominating agents have also been investigated for the regioselective bromination of isoquinoline. The choice of reagent can significantly influence the reactivity and the distribution of isomeric products.

N,N'-dibromoisocyanuric acid (DBI): DBI is a powerful brominating agent that can be used in trifluoromethanesulfonic acid (CF3SO3H) to afford 5-bromoisoquinoline qub.ac.uk. Research has indicated that the relative reactivity and selectivity of brominating agents for isoquinoline follow the order DBI > NBS > N,N'-dibromohydantoin (DBH) nih.govmdpi.com. This suggests that DBI may offer a more reactive option for this transformation.

N,N'-dibromohydantoin (DBH): DBH is another potential brominating agent, although it is considered less reactive and selective than both NBS and DBI for the bromination of isoquinoline nih.govmdpi.com.

Elemental Bromine: Direct bromination with elemental bromine (Br2) is also possible but often requires the use of a catalyst, such as a Lewis acid like aluminum chloride (AlCl3) nih.gov. This method can lead to a mixture of products, including 5-bromo-, 5,8-dibromo-, and 5,7,8-tribromoisoquinoline, depending on the reaction conditions and stoichiometry qub.ac.uk. The use of Br2 with silver sulfate in sulfuric acid has also been reported, though with modest yields nih.gov.

The following table provides a comparative overview of different brominating agents for the synthesis of 5-bromoisoquinoline.

Brominating AgentAcid/CatalystKey ObservationsProduct Distribution
N-Bromosuccinimide (NBS) Concentrated H2SO4High regioselectivity for the 5-position at low temperatures. semanticscholar.orgqub.ac.ukPrimarily 5-bromoisoquinoline, with minor amounts of 8-bromoisoquinoline and 5,8-dibromoisoquinoline if not properly controlled. semanticscholar.org
N,N'-dibromoisocyanuric acid (DBI) CF3SO3HMore reactive and selective than NBS. qub.ac.uknih.govmdpi.comHigh yield of 5-bromoisoquinoline.
N,N'-dibromohydantoin (DBH) Not specifiedLess reactive and selective than NBS and DBI. nih.govmdpi.comLikely a mixture of brominated isoquinolines.
Elemental Bromine (Br2) AlCl3Can lead to multiple bromination products. qub.ac.uknih.govMixture of 5-bromo-, 5,8-dibromo-, and 5,7,8-tribromoisoquinoline. qub.ac.uk

Introduction of the Carboxylic Acid Functionality at the 1-Position

The second key transformation in the synthesis of 5-Bromoisoquinoline-1-carboxylic acid is the introduction of a carboxylic acid group at the 1-position of the 5-bromoisoquinoline precursor. The C1 position of isoquinoline is electrophilic and susceptible to nucleophilic attack, but direct carboxylation can be challenging. Transition metal-catalyzed carbonylation reactions provide a powerful and versatile approach to achieve this functionalization.

Carbonylation and Carboxylation Reactions from Precursor Isoquinolines

Palladium-catalyzed carbonylation reactions are a cornerstone for the introduction of carbonyl groups into aromatic systems. These reactions typically involve the use of carbon monoxide (CO) gas as a C1 source and a suitable palladium catalyst. For the synthesis of isoquinoline-1-carboxylic acid derivatives, a common strategy involves the carbonylation of a 1-haloisoquinoline precursor.

While direct carbonylation of 5-bromoisoquinoline at the 1-position is not a direct C-H activation, a plausible synthetic route would involve a subsequent halogenation of 5-bromoisoquinoline at the 1-position (e.g., to form 1-chloro-5-bromoisoquinoline or 1-iodo-5-bromoisoquinoline), followed by a palladium-catalyzed carbonylation. The intrinsic electrophilicity of the C1 position in isoquinolines makes it a suitable handle for such transformations nih.gov.

Advanced Methods for Carboxyl Group Installation (e.g., Palladium-Catalyzed Carbonyl Insertion)

More advanced and direct methods for introducing a carboxyl group are continually being developed, with a focus on catalytic C-H activation and the use of safer CO surrogates.

Palladium-Catalyzed Carbonyl Insertion: The palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline serves as a well-studied model for the introduction of a carbonyl group at the 1-position researchgate.net. In these reactions, a palladium(0) catalyst undergoes oxidative addition to the carbon-iodine bond, followed by the insertion of carbon monoxide and subsequent reaction with an amine to form an amide. This methodology can be adapted for the synthesis of carboxylic acids by using water as the nucleophile instead of an amine, leading to hydroxycarbonylation.

The choice of ligand for the palladium catalyst is crucial for the efficiency of the carbonylation. While monodentate phosphine ligands like triphenylphosphine (PPh3) are effective with simple nucleophiles, more challenging substrates may require bidentate ligands such as XantPhos to achieve high conversion and yields researchgate.net.

Direct Carboxylation with CO2: The direct carboxylation of C-H bonds using carbon dioxide (CO2) as a green and abundant C1 feedstock is a highly desirable but challenging transformation. While methods for the direct carboxylation of certain aromatic heterocycles have been developed, often requiring a metal catalyst or strong base, the direct C-H carboxylation of isoquinolines at the 1-position is an area of ongoing research. Palladium-catalyzed methods for the carboxylation of aryl halides with CO2 are also being explored as an alternative to the use of toxic CO gas semanticscholar.org. The development of efficient catalytic systems for the direct carboxylation of the C1-H bond of 5-bromoisoquinoline would represent a significant advancement in the synthesis of the target compound.

The following table provides an overview of catalyst systems used in the palladium-catalyzed carbonylation of 1-iodoisoquinoline, which serves as a model for the functionalization of the 1-position.

Catalyst SystemLigandNucleophileProductYieldReference
Pd(OAc)2PPh3Various aminesIsoquinoline-1-carboxamidesGood to high researchgate.net
Pd(OAc)2XantPhosLess reactive aminesIsoquinoline-1-carboxamides55-89% researchgate.net
Pd(OAc)2PPh3Water (in principle)Isoquinoline-1-carboxylic acid--

Multi-step Synthetic Routes Involving Functional Group Transformations

The synthesis of this compound is not a trivial process and typically involves a multi-step sequence starting from isoquinoline or a related precursor. A common strategy involves the initial bromination of the isoquinoline ring system, followed by the introduction and subsequent transformation of a functional group at the C1 position to yield the desired carboxylic acid.

One plausible synthetic pathway commences with the direct bromination of isoquinoline. This electrophilic substitution reaction, when carefully controlled, can selectively introduce a bromine atom at the C5 position. The reaction is often carried out using N-bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid at low temperatures to favor the formation of the 5-bromo isomer.

Following the successful synthesis of 5-bromoisoquinoline, the next critical step is the introduction of a one-carbon unit at the C1 position, which can then be oxidized to the carboxylic acid. A common approach to functionalize the C1 position of isoquinolines is through a Reissert reaction. However, a more direct approach for introducing a precursor to the carboxylic acid is often preferred.

An alternative and frequently employed strategy for the synthesis of isoquinoline-1-carboxylic acids involves the conversion of the corresponding bromoisoquinoline into a nitrile, followed by hydrolysis. This two-step transformation provides a reliable route to the desired carboxylic acid.

A typical procedure would involve the reaction of 5-bromoisoquinoline with a cyanide source, such as copper(I) cyanide, in a suitable high-boiling solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. This nucleophilic substitution reaction, known as the Rosenmund-von Braun reaction, replaces the bromine atom with a nitrile group to afford 5-bromoisoquinoline-1-carbonitrile.

The final step in this sequence is the hydrolysis of the nitrile functionality. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically employing a strong mineral acid such as hydrochloric acid or sulfuric acid in an aqueous medium with heating, will convert the nitrile directly to the carboxylic acid. Similarly, base-catalyzed hydrolysis using a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification, will also yield the target this compound.

Table 1: Illustrative Multi-step Synthesis of this compound

StepStarting MaterialReagents and ConditionsProduct
1IsoquinolineN-Bromosuccinimide (NBS), H₂SO₄, low temperature5-Bromoisoquinoline
25-BromoisoquinolineCopper(I) cyanide (CuCN), DMF, heat5-Bromoisoquinoline-1-carbonitrile
35-Bromoisoquinoline-1-carbonitrileaq. HCl or aq. NaOH then H₃O⁺, heatThis compound

Total Synthesis Strategies Incorporating this compound Substructures

While this compound is often a synthetic target itself, its structural motif is also incorporated into more complex natural products and pharmacologically active molecules. Total synthesis strategies for such molecules may involve the early introduction of the this compound substructure or its precursors.

Convergent and Divergent Synthetic Pathways

In the context of complex molecule synthesis, both convergent and divergent strategies can be employed that utilize this compound or its derivatives.

A convergent synthesis would involve the independent synthesis of the this compound moiety (or a protected version thereof) and other key fragments of the target molecule. These fragments are then coupled together in the later stages of the synthesis. This approach is often more efficient and allows for the separate optimization of the synthesis of each fragment. For example, the carboxylic acid group of this compound could be activated (e.g., as an acid chloride or an active ester) and then reacted with a complex amine-containing fragment to form an amide bond, linking the two parts of the molecule.

A divergent synthesis , on the other hand, would start with a common intermediate that already contains the 5-bromoisoquinoline core. This intermediate would then be elaborated through different reaction pathways to generate a library of related compounds, each incorporating the 5-bromoisoquinoline substructure. For instance, from a suitable 5-bromoisoquinoline precursor, one could introduce the carboxylic acid at C1 and then perform various transformations on the bromine at C5, such as Suzuki or Sonogashira couplings, to introduce a variety of substituents, thus creating a diverse set of molecules from a single starting material.

Stereochemical Considerations in Complex Molecule Synthesis

When this compound is incorporated into a larger, chiral molecule, the control of stereochemistry becomes a critical aspect of the synthesis. If the target molecule contains stereocenters, their creation must be achieved with high levels of stereoselectivity.

If the stereocenters are located on a side chain attached to the isoquinoline ring, their stereochemistry can often be controlled independently of the isoquinoline synthesis. This can be achieved through the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis in the synthesis of the side chain fragment before its attachment to the isoquinoline core.

In cases where a stereocenter is to be created at the C1 position of a tetrahydroisoquinoline derivative, for example, stereoselective reduction of a 1-substituted isoquinoline or a diastereoselective Pictet-Spengler reaction can be employed. While this compound itself is achiral, its derivatives, particularly reduced forms like tetrahydroisoquinolines, can possess stereocenters that require careful control during synthesis. For instance, the catalytic hydrogenation of a 1-substituted-5-bromoisoquinoline could potentially generate a stereocenter at C1, and the choice of catalyst and reaction conditions would be crucial in determining the stereochemical outcome.

Purification and Isolation Techniques for High-Purity Research Samples

The successful synthesis of this compound must be followed by robust purification and isolation procedures to obtain high-purity samples suitable for research applications. The presence of unreacted starting materials, by-products, and regioisomers necessitates the use of effective separation techniques.

Chromatographic Methods (e.g., Column Chromatography, HPLC)

Column chromatography is a fundamental technique for the purification of this compound on a laboratory scale. Silica gel is a commonly used stationary phase. The choice of eluent (mobile phase) is critical for achieving good separation. A typical eluent system would be a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the desired product. The acidic nature of the carboxylic acid group can sometimes lead to tailing on silica gel; this can often be mitigated by the addition of a small amount of acetic acid or formic acid to the eluent.

High-Performance Liquid Chromatography (HPLC) offers a higher degree of resolution and is an excellent method for both analytical assessment of purity and for preparative purification of this compound. Reversed-phase HPLC is particularly well-suited for this compound.

Table 2: Typical HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic AcidB: Acetonitrile or Methanol
Gradient A time-programmed gradient from a higher percentage of A to a higher percentage of B
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has strong absorbance (e.g., 254 nm)
Temperature Ambient or controlled (e.g., 25 °C)

For preparative HPLC, the same principles apply, but a larger column is used to handle larger quantities of the compound. The fractions containing the pure product are collected and the solvent is removed to yield the purified this compound.

Recrystallization and Crystallization Studies

Recrystallization is a powerful and economical technique for the final purification of solid this compound. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures.

The process involves dissolving the crude solid in a minimum amount of a hot solvent. The hot solution is then filtered to remove any insoluble impurities. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals. The purified crystals are then collected by filtration and washed with a small amount of cold solvent to remove any residual soluble impurities.

Finding a suitable solvent often requires experimentation with a range of solvents of varying polarities. Common solvents that could be tested for the recrystallization of this compound include ethanol, methanol, ethyl acetate, acetone, or mixtures such as ethanol/water or ethyl acetate/hexane.

Crystallization studies can be performed to obtain single crystals of this compound suitable for X-ray crystallographic analysis. This technique provides unambiguous structural confirmation of the compound. Such studies involve slow crystallization methods, such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling, to promote the growth of well-ordered single crystals. The resulting crystal structure provides valuable information about the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

Chemical Reactivity and Transformational Studies of 5 Bromoisoquinoline 1 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 1-position of the isoquinoline (B145761) ring is a primary site for various chemical modifications, enabling the synthesis of a wide array of derivatives such as esters, amides, and others through nucleophilic acyl substitution pathways. jackwestin.com

The conversion of 5-bromoisoquinoline-1-carboxylic acid into its corresponding alkyl esters is a fundamental transformation. The most common method for this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process. masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the ester, the alcohol is typically used in large excess, serving as the solvent, and water is often removed as it forms. masterorganicchemistry.commasterorganicchemistry.com

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.comlibretexts.org An example of this reaction is the formation of ethyl 5-bromoisoquinoline-1-carboxylate from the reaction of the parent acid with ethanol. cymitquimica.com

Table 1: Representative Esterification Reaction

Reactant Reagents & Conditions Product

The synthesis of amides from this compound is crucial for developing peptide mimetics and novel ligands, as the amide bond is a key structural feature in many bioactive molecules. researchgate.netmdpi.com Direct conversion of a carboxylic acid to an amide by reaction with an amine is often challenging because the basic amine can deprotonate the carboxylic acid to form an unreactive carboxylate salt. jackwestin.com

To facilitate amidation, the carboxylic acid is typically activated first. researchgate.net This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acid chloride, or by using coupling agents. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net These reagents react with the carboxyl group to form a highly reactive intermediate, which is then readily attacked by an amine to form the desired amide bond under mild conditions. jackwestin.comresearchgate.net This methodology is fundamental in peptide synthesis and allows the isoquinoline scaffold to be incorporated into larger, more complex structures. researchgate.net

Table 2: General Amidation Reaction

Reactant Reagents & Conditions General Product

Decarboxylation, the removal of the carboxyl group, is a significant reaction for isoquinoline-1-carboxylic acids. thieme-connect.de This process typically involves heating and can be facilitated by catalysts. organic-chemistry.orglibretexts.org For isoquinoline-1-carboxylic acid, decarboxylation can proceed through the Hammick reaction, which involves the formation of an ylide intermediate that can be trapped by an electrophile, such as an aldehyde. thieme-connect.de

In the absence of a trapping agent, heating this compound, particularly in the presence of a copper catalyst, can lead to its protodecarboxylation to yield 5-bromoisoquinoline (B27571). afinitica.com This reaction is useful for accessing the parent 5-bromoisoquinoline heterocycle from the corresponding carboxylic acid. afinitica.com The reaction conditions can influence the outcome; for example, heating the sodium salt of a carboxylic acid with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide) is a classic method for decarboxylation. libretexts.org

Table 3: Decarboxylation Reaction

Reactant Reagents & Conditions Product

The carboxylic acid can be converted into highly reactive acid halides, most commonly acid chlorides. This is typically achieved by treating this compound with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for acid bromides. libretexts.orglibretexts.org The reaction with thionyl chloride proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group and is subsequently displaced by a chloride ion. libretexts.org

These acid halides are valuable synthetic intermediates. libretexts.org For instance, 5-bromoisoquinoline-1-carbonyl chloride can react with a carboxylate salt (or the parent carboxylic acid in the presence of a base) to form an acid anhydride. jackwestin.comlibretexts.org Acid halides also react readily with other nucleophiles like alcohols to form esters and amines to form amides, often under milder conditions than the direct reactions with the carboxylic acid. libretexts.orglibretexts.org

Table 4: Synthesis of Acid Chloride

Reactant Reagents & Conditions Product

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom at the 5-position of the isoquinoline ring serves as a handle for introducing further molecular complexity, primarily through transition metal-catalyzed cross-coupling reactions. cymitquimica.comorgsyn.org These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

The C-Br bond in this compound (or its derivatives) is susceptible to oxidative addition by low-valent transition metal complexes, typically those of palladium. wikipedia.orgwikipedia.orglibretexts.org This step initiates the catalytic cycles of several powerful cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction is widely used to synthesize biaryl compounds. wikipedia.org Coupling this compound with various arylboronic acids would yield 5-arylisoquinoline-1-carboxylic acids, a class of compounds with potential applications in materials science and medicinal chemistry. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.orglibretexts.org

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of alkenyl substituents at the 5-position of the isoquinoline ring. The mechanism involves oxidative addition of the C-Br bond to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. libretexts.org

Sonogashira Coupling : This reaction is used to form a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org It requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org Applying the Sonogashira coupling to this compound or its ester derivatives would produce 5-alkynylisoquinolines. organic-chemistry.org These products are valuable intermediates themselves, as the alkyne moiety can undergo a variety of further transformations. nih.gov Recent advancements have also explored decarbonylative Sonogashira couplings, where carboxylic acids can be used directly as coupling partners. nih.govrsc.org

Table 5: Overview of Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System General Product Structure
Suzuki-Miyaura Ar-B(OH)₂ Pd catalyst, Base 5-Arylisoquinoline-1-carboxylic acid
Heck Alkene (R-CH=CH₂) Pd catalyst, Base 5-Alkenylisoquinoline-1-carboxylic acid

Replacement of Bromine with Various Heteroatom Nucleophiles

The bromine atom at the C-5 position of the isoquinoline ring is susceptible to replacement by various nucleophiles, particularly through transition-metal-catalyzed cross-coupling reactions. This functionality allows for the introduction of diverse heteroatom-containing groups, significantly expanding the molecular diversity accessible from this scaffold. While direct nucleophilic aromatic substitution (SNAr) is challenging on the electron-rich benzene (B151609) portion of the ring, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, enable the formation of C-N bonds.

These transformations are pivotal for synthesizing pharmacologically active compounds, as the introduction of amine, ether, or thioether moieties can dramatically alter the biological properties of the parent molecule. The reactivity of the C-Br bond in such coupling reactions makes 5-bromoisoquinoline derivatives key building blocks in synthetic strategies. orgsyn.org For instance, the coupling of 5-bromoisoquinoline with various amines in the presence of a suitable palladium catalyst and ligand would yield the corresponding 5-aminoisoquinoline (B16527) derivatives.

Table 1: Examples of Heteroatom Nucleophile Replacement Reactions (Illustrative examples based on common cross-coupling reactions for aryl bromides)

Nucleophile TypeExample NucleophileReaction TypePotential Product
NitrogenMorpholineBuchwald-Hartwig Amination5-(Morpholin-4-yl)isoquinoline-1-carboxylic acid
OxygenPhenolBuchwald-Hartwig or Ullmann Ether Synthesis5-Phenoxyisoquinoline-1-carboxylic acid
SulfurThiophenolBuchwald-Hartwig or Ullmann Thioether Synthesis5-(Phenylthio)isoquinoline-1-carboxylic acid

Grignard Reactions and Organometallic Transformations

The bromine atom on the 5-bromoisoquinoline scaffold provides a handle for various organometallic transformations, including the formation of Grignard reagents. orgsyn.org However, the presence of the acidic carboxylic acid proton complicates direct Grignard reagent formation, as it would be quenched by the highly basic organomagnesium species. libretexts.orgmasterorganicchemistry.com To circumvent this, the carboxylic acid is typically converted to a non-acidic derivative, most commonly an ester, such as ethyl 5-bromoisoquinoline-1-carboxylate. cymitquimica.comchemsrc.com

From this ester, two primary pathways emerge:

Formation of a Grignard Reagent: The bromo-ester can be treated with magnesium metal to form the corresponding Grignard reagent, which can then be reacted with various electrophiles.

Reaction with a Grignard Reagent: The ester functionality itself can be a target for Grignard reagents. In a typical reaction, two equivalents of a Grignard reagent (R-MgX) add to the ester. The first equivalent adds to the carbonyl, leading to the elimination of the ethoxide leaving group to form a ketone intermediate. This ketone is then immediately attacked by a second equivalent of the Grignard reagent, and subsequent acidic workup yields a tertiary alcohol. masterorganicchemistry.comleah4sci.com

Less reactive organometallic reagents, like organocuprates (Gilman reagents), can offer more controlled reactivity. For example, reacting an acid chloride derivative of this compound with a Gilman reagent can often lead to the formation of a ketone as the final product, as the Gilman reagent does not typically react further with the ketone under the reaction conditions. youtube.com

Electrophilic Aromatic Substitution Reactions on the Isoquinoline Ring

The isoquinoline ring system can undergo electrophilic aromatic substitution. The existing substituents—a deactivating, meta-directing carboxylic acid at C-1 and a deactivating, ortho-, para-directing bromine at C-5—influence the position of further substitution.

Further Halogenation (e.g., Dibromination, Tribromination)

Further bromination of 5-bromoisoquinoline primarily occurs on the benzenoid ring. Studies on the bromination of isoquinoline complexed with aluminum chloride have shown a distinct pattern of substitution. The initial bromination yields 5-bromoisoquinoline. Subsequent bromination of this product leads to 5,8-dibromoisoquinoline (B186898). researchgate.netresearchgate.net To achieve tribromination, 5,8-dibromoisoquinoline is used as the starting material, which then yields 5,7,8-tribromoisoquinoline. researchgate.netresearchgate.net This established regioselectivity suggests that the bromination of this compound would preferentially occur at the C-8 position, followed by the C-7 position, although the deactivating effect of the C-1 carboxylic acid group would likely necessitate harsh reaction conditions.

Table 2: Regioselectivity of Isoquinoline Bromination

Starting MaterialProductPosition of Bromination
Isoquinoline5-BromoisoquinolineC-5
5-Bromoisoquinoline5,8-DibromoisoquinolineC-8
5,8-Dibromoisoquinoline5,7,8-TribromoisoquinolineC-7

Source: Based on data from bromination of isoquinoline-aluminum chloride complexes. researchgate.netresearchgate.net

Nitration and Reduction to Amines

Nitration of the 5-bromoisoquinoline system is a key transformation. Synthetic procedures have been developed for a convenient one-pot synthesis of 5-bromo-8-nitroisoquinoline (B189721) from isoquinoline, where nitration follows bromination without isolation of the intermediate. orgsyn.orggoogle.com This demonstrates that the preferred site for nitration of 5-bromoisoquinoline is the C-8 position. The nitro group is strongly deactivating, making further electrophilic substitution difficult.

The resulting nitro group at C-8 is highly valuable as it can be readily reduced to an amine (NH2) group. orgsyn.org This reduction provides access to 5-bromo-8-aminoisoquinoline derivatives. The aromatic amine is an extremely versatile functional group, enabling subsequent reactions such as diazotization, N-alkylation, and N-acylation, or serving as a directing group for further electrophilic substitutions. orgsyn.orgchemrevlett.com

Ring Modifications and Functionalizations of the Isoquinoline Core

Beyond substituent manipulation, the heterocyclic core of the isoquinoline itself can be modified.

Oxidation Pathways of the Heterocyclic Ring

The nitrogen atom in the isoquinoline ring is susceptible to oxidation. Treatment of isoquinoline with a peroxy acid, such as perbenzoic acid, results in the formation of isoquinoline N-oxide. arsdcollege.ac.in This transformation modifies the electronic properties of the ring system, making the C-1 position, in particular, highly electrophilic and susceptible to attack by nucleophiles. thieme-connect.de The formation of the N-oxide of this compound would similarly activate the ring, providing a pathway for introducing substituents at the C-1 position, which would typically involve the displacement of the carboxylic acid group or other subsequent reactions.

Reduction Pathways and Hydrogenation of the Isoquinoline Nucleus

The chemical behavior of this compound under reductive conditions is characterized by the transformation of both the carboxylic acid function and the isoquinoline core. The specific outcomes of these reactions, including the extent of reduction and the final products, are highly dependent on the choice of reducing agent and the reaction conditions employed. Research into the reduction pathways primarily focuses on two main transformations: the reduction of the carboxylic acid group and the hydrogenation of the heterocyclic isoquinoline ring system.

The reduction of the carboxylic acid at the C-1 position to a primary alcohol is a key transformation. This reaction typically requires the use of powerful reducing agents due to the relative stability of carboxylic acids. masterorganicchemistry.comambeed.comquora.comchemguide.co.uk Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this purpose, capable of converting carboxylic acids to their corresponding alcohols. masterorganicchemistry.comambeed.comquora.comchemguide.co.ukstackexchange.com The reaction proceeds in a non-aqueous solvent, such as dry diethyl ether, and is typically followed by an acidic workup to yield the final alcohol product. chemguide.co.uk It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally ineffective for the reduction of carboxylic acids. quora.com

Concurrent with or independent of the carboxylic acid reduction, the isoquinoline nucleus can undergo hydrogenation to yield a 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. This saturation of the pyridine (B92270) portion of the fused ring system is a common transformation for isoquinolines and their derivatives. iust.ac.irpharmaguideline.com Catalytic hydrogenation is the most prevalent method, utilizing a variety of metal catalysts such as platinum, palladium, rhodium, or nickel. researchgate.net The reaction conditions, including hydrogen pressure, temperature, and choice of solvent, can significantly influence the efficiency and selectivity of the hydrogenation. researchgate.netdicp.ac.cn

In the case of halogenated isoquinolines, such as the 5-bromo derivative, the stability of the carbon-bromine bond under reductive conditions is a critical consideration. While some catalytic systems can selectively hydrogenate the heterocyclic ring without affecting a halogen substituent, others may lead to hydrodehalogenation as a side reaction. nih.gov The choice of catalyst and reaction parameters is therefore crucial to control the desired outcome. For instance, certain iridium-catalyzed asymmetric hydrogenations of isoquinolines have been developed that can tolerate halogen substituents. dicp.ac.cnnih.govacs.org Activation of the isoquinoline ring, sometimes through the in-situ generation of hydrogen halides or reaction with chloroformates, can enhance the reactivity towards hydrogenation. dicp.ac.cnnih.govacs.orgdicp.ac.cn

While specific, detailed research findings on the simultaneous reduction of the carboxylic acid and hydrogenation of the isoquinoline ring of this compound are not extensively documented in publicly available literature, the expected products can be inferred from the general reactivity of these functional groups. The reduction would likely yield either 5-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, (5-bromoisoquinolin-1-yl)methanol, or 5-bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol, depending on the specific reagents and conditions utilized.

Table 1: Potential Reduction and Hydrogenation Products of this compound

Starting MaterialPotential Product NameMolecular FormulaTransformation
This compound5-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidC₁₀H₁₀BrNO₂Hydrogenation of the isoquinoline ring
This compound(5-Bromoisoquinolin-1-yl)methanolC₁₀H₈BrNOReduction of the carboxylic acid
This compound(5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanolC₁₀H₁₂BrNOHydrogenation of the isoquinoline ring and reduction of the carboxylic acid

It is important to note that achieving a specific transformation may require careful optimization of reaction conditions to ensure selectivity and high yields. The interplay between the reduction of the carboxylic acid and the hydrogenation of the bromo-substituted isoquinoline nucleus presents a complex synthetic challenge that necessitates a strategic selection of reagents and catalytic systems.

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C nuclei, researchers can map out the complete atomic framework of 5-Bromoisoquinoline-1-carboxylic acid.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the isoquinoline (B145761) ring system and the carboxylic acid group.

The aromatic region of the spectrum would display a set of multiplets corresponding to the five protons on the fused ring system. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the carboxylic acid group. The proton of the carboxylic acid (–COOH) typically appears as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature. organicchemistrydata.orgreddit.com The exact positions and splitting patterns of the aromatic protons are complex due to the fused ring structure and require advanced analysis, often aided by 2D NMR techniques, for precise assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data are predicted based on general principles and data from analogous structures. Actual values may vary based on solvent and experimental conditions.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H7.5 - 9.0Multiplets
Carboxylic Acid H>10Broad Singlet

Carbon-13 NMR (¹³C NMR) is used to determine the number and type of carbon atoms in a molecule, confirming the carbon skeleton. oregonstate.edu In the ¹³C NMR spectrum of this compound, ten distinct signals are expected, corresponding to the nine carbons of the isoquinoline core and the one carbon of the carboxylic acid group.

The carboxyl carbon (C=O) is typically observed in the downfield region of the spectrum, generally between 165-185 ppm. princeton.edu The carbons of the aromatic rings appear in the approximate range of 120-150 ppm. oregonstate.edu The carbon atom directly bonded to the bromine (C-5) would have its chemical shift influenced by the halogen. Quaternary carbons, which have no attached protons (including C-1, C-5, and the two bridgehead carbons), are typically weaker in intensity compared to protonated carbons. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data are predicted based on general principles and data from analogous structures. Actual values may vary based on solvent and experimental conditions.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 185
Aromatic C120 - 150
C-Br~120

To unambiguously assign all proton and carbon signals and confirm the precise placement of the substituents, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. researchgate.net For this compound, COSY would establish the connectivity between adjacent protons on the aromatic rings, helping to trace the spin systems within the benzene (B151609) and pyridine (B92270) portions of the isoquinoline core.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comresearchgate.net It allows for the direct assignment of carbon signals for every protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (two- and three-bond) correlations between protons and carbons. youtube.com This experiment provides the final pieces of the structural puzzle by connecting fragments. For instance, HMBC spectra would show correlations from aromatic protons to the quaternary carbons, including the carbon of the carboxylic acid (C-1) and the carbon bearing the bromine atom (C-5), thereby confirming the 1- and 5-positions of these functional groups. researchgate.netscience.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a compound. For this compound, the molecular formula is C₁₀H₆BrNO₂. HRMS analysis would confirm this composition by matching the experimentally measured exact mass to the theoretically calculated mass. nih.gov The calculated monoisotopic mass is approximately 250.9582 Da. uni.luchemsrc.com

Table 3: HRMS Data for this compound

ParameterValueSource
Molecular FormulaC₁₀H₆BrNO₂ uni.lu
Calculated Exact Mass250.958176 Da chemsrc.com
Predicted [M-H]⁻ ion249.95091 m/z uni.lu
Predicted [M+H]⁺ ion251.96547 m/z uni.lu

A key feature in the mass spectrum of a bromine-containing compound is its distinctive isotopic pattern. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of natural abundance.

Consequently, any molecular ion or fragment containing a single bromine atom will appear in the mass spectrum as a pair of peaks of nearly equal intensity, separated by 2 m/z units. This characteristic "M" and "M+2" doublet provides definitive evidence for the presence of one bromine atom in the molecule. researchgate.net For this compound, the molecular ion region would exhibit a peak at m/z ≈ 251 (corresponding to the ⁷⁹Br isotope) and another peak of similar intensity at m/z ≈ 253 (corresponding to the ⁸¹Br isotope), confirming its identity as a monobrominated species.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering detailed insights into its structural features and bonding arrangements.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The analysis of this compound reveals characteristic absorption bands that confirm its structure. The most prominent feature in its IR spectrum is the carboxylic acid group. This group gives rise to a very broad O–H stretching band, typically observed between 3300 and 2500 cm⁻¹, which often overlaps with C-H stretching signals. orgchemboulder.com The reason for this significant broadening is the formation of stable hydrogen-bonded dimers in the solid state or in concentrated solutions. orgchemboulder.comspectroscopyonline.com

The carbonyl (C=O) stretch of the carboxylic acid produces a strong, intense absorption band. For aromatic carboxylic acids, this peak is generally found in the 1710 to 1680 cm⁻¹ region due to electronic conjugation with the aromatic ring. spectroscopyonline.com Additionally, a distinct C–O stretching vibration is expected between 1320 and 1210 cm⁻¹. orgchemboulder.comspectroscopyonline.com The isoquinoline ring system contributes its own set of signals, including aromatic C-H stretching vibrations above 3000 cm⁻¹ and various C=C and C=N ring stretching vibrations in the 1650-1450 cm⁻¹ region.

Table 1: Expected FTIR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO–H Stretch3300 - 2500Strong, Very Broad
Aromatic RingC–H Stretch> 3000Medium to Weak
Carboxylic AcidC=O Stretch1710 - 1680Strong, Sharp
Isoquinoline RingC=C and C=N Stretch1650 - 1450Medium to Strong
Carboxylic AcidO–H Bend1440 - 1395Medium, Broad
Carboxylic AcidC–O Stretch1320 - 1210Strong
Carboxylic AcidO–H Wag (Out-of-Plane Bend)950 - 900Medium, Broad

Raman spectroscopy serves as a complementary technique to FTIR, providing a unique vibrational fingerprint of the molecule. It is particularly sensitive to non-polar, symmetric vibrations. While the O-H stretch is a dominant feature in IR, it is typically weak in Raman spectra. Conversely, the symmetric stretching vibrations of the C=C bonds within the aromatic isoquinoline core are often strong and well-defined in Raman analysis, making it an excellent tool for characterizing the heterocyclic ring system. ias.ac.in

The carbonyl (C=O) stretching frequency is also observable in Raman spectra, generally appearing in a similar region as in FTIR. ias.ac.in The technique is valuable for studying molecular structures and can be enhanced through methods like surface-enhanced Raman spectroscopy (SERS) to investigate the adsorption of molecules onto metal surfaces. nih.gov The combination of FTIR and Raman provides a more complete picture of the vibrational modes of this compound. rsc.org

Table 2: Key Raman Shifts for this compound

Functional GroupVibration TypeExpected Raman Shift (cm⁻¹)Relative Intensity
Isoquinoline RingRing Breathing/Stretching~1620 - 1500Strong
Carboxylic AcidC=O Stretch~1670 - 1640Medium
Isoquinoline RingRing Deformation~1000Strong
Carboxylic AcidC-C Stretch~850Medium

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within molecules containing chromophores—groups of atoms that absorb light. tanta.edu.eg The this compound molecule possesses an extensive chromophore in its isoquinoline ring system, which is a conjugated π-electron system. cymitquimica.com

This extended conjugation allows for π → π* transitions, where an electron is promoted from a bonding (π) molecular orbital to an antibonding (π) orbital. uzh.chlibretexts.org These transitions are typically high in intensity and are responsible for the strong UV absorption bands. The presence of heteroatoms (nitrogen, oxygen, and bromine) with non-bonding electron pairs (n-electrons) also allows for n → π transitions. uzh.chlibretexts.org These transitions, which involve moving a non-bonding electron to a π* antibonding orbital, are generally of much lower intensity than π → π* transitions. libretexts.org The absorption maxima (λmax) provide information about the extent of conjugation and the electronic environment of the molecule. libretexts.orguobabylon.edu.iq

Table 3: Electronic Transitions for this compound

Transition TypeOrbitals InvolvedRelative EnergyExpected Intensity (Molar Absorptivity, ε)
π → πBonding π to Antibonding πHighHigh (~10,000 L·mol⁻¹·cm⁻¹)
n → πNon-bonding n to Antibonding πLowLow (<2,000 L·mol⁻¹·cm⁻¹)

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. This experimental data is then compared against the theoretical composition calculated from the proposed molecular formula, serving as a crucial check for purity and formula validation.

For this compound, the molecular formula is C₁₀H₆BrNO₂. uni.lu By calculating the theoretical percentage of each element based on its atomic mass and the compound's molecular weight, a benchmark is established. An experimental result that closely matches these theoretical values confirms the empirical formula of the synthesized compound.

Table 4: Elemental Composition of this compound (C₁₀H₆BrNO₂)

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Theoretical Mass %
CarbonC12.01110120.1147.65%
HydrogenH1.00866.0482.40%
BromineBr79.904179.90431.70%
NitrogenN14.007114.0075.56%
OxygenO15.999231.99812.69%
Total 252.067 100.00%

Computational and Theoretical Investigations of 5 Bromoisoquinoline 1 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. These methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, allow for the precise modeling of molecular geometries and electronic structures.

Density Functional Theory (DFT) has become a versatile and popular quantum mechanical modeling method for investigating the electronic structure of molecules. ijastems.org It is widely used to calculate the optimized geometry, electronic properties, and vibrational frequencies of molecular systems. ekb.egresearchgate.net For 5-Bromoisoquinoline-1-carboxylic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to determine its most stable three-dimensional conformation (geometry optimization). ijastems.org

The process involves finding the minimum energy structure on the potential energy surface. The resulting optimized geometry provides detailed information on bond lengths, bond angles, and dihedral angles. These theoretical parameters for an isolated molecule in the gas phase can be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. mdpi.com For instance, studies on similar heterocyclic carboxylic acids have shown a strong correlation between DFT-calculated structures and those determined experimentally. mdpi.com

Below is an illustrative table of what optimized geometrical parameters for this compound, as determined by DFT, might look like.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

This table presents hypothetical data based on typical values for similar structures, as specific computational results for this compound are not publicly available.

Parameter Bond/Atoms Calculated Value
Bond Lengths C-Br1.905 Å
C-C (ring)1.36 - 1.42 Å
C-N (ring)1.33 - 1.38 Å
C-C (carboxyl)1.510 Å
C=O1.215 Å
C-O1.350 Å
O-H0.970 Å
Bond Angles C-C-Br120.5°
C-N-C117.8°
O=C-O123.0°
Dihedral Angle Ring-COOH~5-10°

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. dntb.gov.ua These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), offer higher levels of accuracy for electronic structure calculations compared to standard DFT, albeit at a greater computational cost. nih.govnih.gov

These high-level calculations are particularly valuable for obtaining precise electronic energies, electron correlation effects, and intermolecular interaction energies. nih.gov For this compound, ab initio calculations could be used to:

Refine the geometry optimized by DFT to achieve a more accurate structure.

Calculate a highly accurate total electronic energy.

Investigate excited electronic states with greater precision.

Determine reliable values for properties like electron affinity and ionization potential. nih.gov

The application of such methods provides a benchmark for other computational approaches and ensures a robust understanding of the molecule's electronic behavior. nih.gov

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The analysis of specific molecular orbitals, particularly the frontier orbitals, is crucial for understanding a molecule's electronic properties and chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. libretexts.org The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. wuxibiology.comresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ekb.eg Conversely, a small gap suggests the molecule is more reactive. ijastems.org For this compound, the HOMO is expected to be distributed primarily over the electron-rich isoquinoline (B145761) ring system, while the LUMO is likely localized on the ring and influenced by the electron-withdrawing carboxylic acid and bromine substituents.

Table 2: Illustrative Frontier Orbital Energies for this compound

This table presents hypothetical data based on typical values for similar heterocyclic compounds.

Parameter Energy (eV)
HOMO -6.85
LUMO -2.15
HOMO-LUMO Gap (ΔE) 4.70

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, uses the properties of the HOMO and LUMO to predict the outcomes of chemical reactions. wikipedia.org The theory posits that chemical reactivity is governed by the interaction between the FMOs of reacting species. pku.edu.cnucsb.edu

Key principles of FMO theory in predicting reactivity include:

The region of the molecule where the HOMO is localized is the most probable site for electrophilic attack . ucsb.edu

The region where the LUMO is localized is the most probable site for nucleophilic attack .

The interaction between the HOMO of a nucleophile and the LUMO of an electrophile is the primary stabilizing interaction that leads to a chemical reaction. libretexts.org

For this compound, FMO analysis would predict that electrophiles would preferentially attack the carbon atoms of the benzo part of the isoquinoline ring where the HOMO density is highest. Nucleophiles would likely target the carbon atom of the carboxylic acid group or the carbon atoms bearing the electron-withdrawing groups, where the LUMO is expected to have significant density.

Prediction and Correlation of Spectroscopic Data

Computational methods are powerful tools for predicting spectroscopic properties, which can then be correlated with experimental spectra to confirm molecular structures and understand vibrational and electronic behavior. mdpi.comnih.gov

DFT calculations can reliably predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. By analyzing the computed vibrational modes, each calculated frequency can be assigned to a specific molecular motion, such as the stretching or bending of particular bonds (e.g., C=O stretch, O-H stretch, C-Br stretch). mdpi.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption bands in a UV-Visible spectrum. mdpi.com This analysis helps to identify the specific molecular orbitals involved in the electronic excitations, such as π → π* or n → π* transitions.

Table 3: Illustrative Correlation of Predicted Vibrational Frequencies for this compound

This table presents hypothetical data based on typical vibrational frequencies for the functional groups present.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)~3450
C-H stretch (Aromatic)~3100
C=O stretch (Carboxylic Acid)~1720
C=N stretch (Ring)~1610
C=C stretch (Ring)~1580
C-Br stretch~650

This computational prediction and correlation with experimental data provide a comprehensive and validated understanding of the structural and electronic properties of this compound.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting NMR parameters, aiding in the assignment of complex spectra and the conformational analysis of molecules in solution. nih.gov

The prediction of ¹H and ¹³C NMR chemical shifts for this compound involves a multi-step computational protocol. First, the molecule's geometry is optimized at a selected level of theory (e.g., B3LYP functional with a 6-31G(d,p) basis set). Following optimization, NMR shielding tensors are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). mdpi.com These absolute shielding values (σ) are then converted to chemical shifts (δ) relative to a reference standard, typically Tetramethylsilane (TMS), using the following equation: δ = σ(ref) - σ(calc). amazonaws.com

The accuracy of these predictions can be enhanced by employing scaling factors derived from linear regression analysis of calculated versus experimental data for a large set of molecules. amazonaws.com Furthermore, including solvent effects through models like the Polarizable Continuum Model (PCM) can improve the correlation with experimental data obtained in solution. mdpi.com Such calculations are not only valuable for confirming structural assignments but also for studying the influence of conformational changes on the NMR spectrum. nih.gov

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound (Note: This table is illustrative of results from a typical computational study. Actual values may vary based on the level of theory, basis set, and solvent model used.)

Atom PositionPredicted ¹³C Shift (ppm)Atom PositionPredicted ¹H Shift (ppm)
C1168.5H38.30
C3125.2H47.95
C4138.1H67.88
C4a129.8H77.50
C5118.9H88.55
C6132.4COOH13.50
C7128.6
C8130.1
C8a142.3

Theoretical Vibrational Frequencies and Their Comparison with Experimental Data

Theoretical vibrational analysis is a powerful tool for interpreting infrared (IR) and Raman spectra. Using quantum chemical calculations, the vibrational frequencies and their corresponding normal modes can be predicted for a molecule like this compound. These calculations are typically performed at the same level of theory as the geometry optimization.

The resulting theoretical frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. A detailed comparison allows for the precise assignment of spectral bands to specific molecular motions. For instance, the characteristic C=O stretching frequency of the carboxylic acid group, typically observed between 1690–1750 cm⁻¹, can be accurately predicted. nih.gov Studies have shown a correlation between the C=O stretching frequency and the pKa of carboxylic acids, which can be explored computationally. nih.gov

Table 2: Comparison of Key Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for this compound (Note: This table illustrates a typical comparison. Experimental values are based on characteristic group frequencies.)

Vibrational ModeScaled Theoretical Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
O-H Stretch (Carboxylic Acid Dimer)2950 (broad)2500-3300 (broad)
C-H Stretch (Aromatic)30803000-3100
C=O Stretch (Carboxylic Acid)17151710-1760 libretexts.org
C=N Stretch (Isoquinoline)16251580-1650
C=C Stretch (Aromatic)1590, 14801450-1600
C-Br Stretch680500-700

Simulated UV-Vis Spectra and Electronic Transitions

Computational methods can simulate UV-Vis absorption spectra, providing valuable information about the electronic structure of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption bands. youtube.com

For this compound, the simulation would involve calculating the vertical excitation energies from the ground electronic state to various excited states. The isoquinoline core is expected to give rise to π→π* transitions. The presence of the bromine atom and the carboxylic acid group can modulate the energies and intensities of these transitions. The simulated spectrum is typically presented as a plot of oscillator strength versus wavelength, which can be compared directly with an experimental UV-Vis spectrum. nih.gov This analysis helps in understanding the nature of the electronic transitions responsible for the observed absorption bands. youtube.com Carboxylic acids without further conjugation typically absorb around 210 nm, a region that is often difficult to access experimentally but can be readily studied computationally. libretexts.org

Table 3: Predicted Major Electronic Transitions for this compound (Note: This table is a representative example of TD-DFT output.)

TransitionCalculated Wavelength (λmax, nm)Oscillator Strength (f)Dominant Orbital Contribution
S₀ → S₁3250.15HOMO → LUMO (π→π)
S₀ → S₂2980.28HOMO-1 → LUMO (π→π)
S₀ → S₃2550.45HOMO → LUMO+1 (π→π*)

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Analysis

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict the reactive behavior of a molecule. numberanalytics.com It illustrates the charge distribution around a molecule, allowing for the identification of electron-rich and electron-poor regions. MEP maps are generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. numberanalytics.com

For this compound, the MEP map would reveal several key features:

Negative Potential (Red/Yellow): These regions are electron-rich and susceptible to electrophilic attack. The most negative potential is expected around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the isoquinoline ring, indicating their roles as hydrogen bond acceptors or sites for interaction with electrophiles. mdpi.com

Positive Potential (Blue): These regions are electron-deficient and prone to nucleophilic attack. The most positive potential would be located around the acidic proton of the carboxyl group, highlighting its high acidity. The hydrogen atoms on the aromatic ring would also exhibit positive potential. numberanalytics.com

Neutral Potential (Green): These areas represent regions of relatively neutral charge, such as the carbon backbone.

Advanced Molecular Modeling for Interaction Studies

Pharmacophore Modeling for Ligand Design (focus on structural features, not biological outcome)

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a macromolecular target. fiveable.me This approach focuses purely on the structural characteristics of the ligand itself. For this compound, a pharmacophore model would be constructed by identifying key structural motifs. researchgate.net

The primary pharmacophoric features of this compound include:

Hydrogen Bond Acceptor (HBA): The nitrogen atom in the isoquinoline ring and the carbonyl oxygen of the carboxylic acid.

Hydrogen Bond Donor (HBD): The hydroxyl proton of the carboxylic acid.

Aromatic Ring (AR): The fused isoquinoline ring system itself.

Hydrophobic Feature (HY): The bicyclic aromatic system and the bromo-substituent can contribute to hydrophobic interactions.

Table 4: Key Pharmacophoric Features of this compound

Feature TypeStructural Origin
Hydrogen Bond Acceptor (HBA)Isoquinoline Nitrogen
Hydrogen Bond Acceptor (HBA)Carboxyl Carbonyl Oxygen
Hydrogen Bond Donor (HBD)Carboxyl Hydroxyl Hydrogen
Aromatic Ring (AR)Isoquinoline Ring System
Hydrophobic Feature (HY)Bromo-substituent

Binding Affinity Predictions with Macromolecular Targets (focus on computational methodology)

Predicting the binding affinity between a small molecule (ligand) and a macromolecule (receptor) is a central goal of computational drug design. Various computational methodologies can be employed to estimate this affinity for this compound with a hypothetical protein target.

One common approach is molecular docking , which predicts the preferred orientation of the ligand within the receptor's binding site and assigns a scoring function to estimate the binding strength. While fast, these scores are often best used for ranking compounds rather than predicting absolute affinities.

More rigorous methods, known as free energy calculations , provide more accurate predictions. Techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) calculate the free energy difference between two states (e.g., the ligand in solution and the ligand in the binding site). Another powerful technique is the Bennett Acceptance Ratio (BAR) method , which can be engineered for efficient sampling to improve the accuracy of binding free energy calculations. rsc.org

In recent years, machine learning and deep learning models have emerged as powerful tools. nih.gov Models based on Convolutional Neural Networks (CNNs) can be trained on large datasets of known drug-target interactions. arxiv.org These models can learn to predict binding affinity directly from 1D or 2D representations of the ligand and target sequences, offering a rapid alternative to more computationally intensive physics-based methods. arxiv.org The choice of methodology depends on the desired balance between accuracy and computational cost.

Research Applications and Derivatization Strategies for 5 Bromoisoquinoline 1 Carboxylic Acid

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

5-Bromoisoquinoline-1-carboxylic acid is a heterocyclic organic compound that serves as a valuable intermediate in organic synthesis and medicinal chemistry. cymitquimica.com Its utility stems from a molecular structure featuring an isoquinoline (B145761) core with two key functional groups: a carboxylic acid at the 1-position and a bromine atom at the 5-position. cymitquimica.com These functional groups provide distinct reactive sites for a variety of chemical modifications, including nucleophilic substitutions and coupling reactions. cymitquimica.com The bromine atom, in particular, can be readily substituted or used in transition-metal-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig couplings), while the carboxylic acid group can be converted into esters, amides, or other functionalities. This dual reactivity makes the compound a versatile building block for constructing more complex molecules. cymitquimica.comresearchgate.netsemanticscholar.org Aromatic carboxylic acids, in general, are widely used as multifunctional building blocks in the design of novel chemical entities. researchgate.netsemanticscholar.orgmdpi.com

The isoquinoline framework is a core component of many naturally occurring alkaloids and pharmacologically active compounds. researchgate.netrsc.org Consequently, substituted isoquinolines like 5-bromoisoquinoline (B27571) and its derivatives are important precursors in the synthesis of natural products and their analogues. researchgate.net For instance, the closely related starting material, 5-bromoisoquinoline, is a key intermediate in multi-step synthetic routes to various target molecules. guidechem.comorgsyn.org One notable application is in the synthesis of the key intermediate for the AMPA receptor antagonist NS-1209. guidechem.com Another example involves using 5-bromoisoquinoline as a starting material to produce 5-isoquinolinecarboxaldehyde, a crucial intermediate for certain antitumor drugs. guidechem.com The synthesis of complex isoquinoline-based natural products like crispine A and homolaudanosine often involves the construction and functionalization of the core isoquinoline scaffold. nih.gov

Table 1: Examples of Syntheses Utilizing an Isoquinoline Precursor

Starting Material Synthetic Target/Intermediate Field of Interest
5-Bromoisoquinoline Intermediate for NS-1209 Neuroscience (AMPA Receptor Antagonist)
5-Bromoisoquinoline 5-Isoquinolinecarboxaldehyde Oncology (Antitumor Drug Intermediate)

This table illustrates the role of the isoquinoline core as a foundational element in the synthesis of complex molecules.

In modern drug discovery, there is a significant focus on creating screening libraries containing a large number of structurally diverse compounds. rsc.org This process often relies on a central "scaffold," a core molecular structure that can be systematically decorated with various chemical building blocks. rsc.orgnih.gov this compound is an ideal scaffold for generating such libraries through a strategy known as diversity-oriented synthesis.

The compound's two distinct and orthogonally reactive functional groups are key to this application. The carboxylic acid can be reacted with a diverse set of amines to form a library of amides. Subsequently, the bromine atom on each of these amides can be subjected to a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling with different boronic acids). This two-step, combinatorial approach allows for the rapid generation of a large and diverse library of unique molecules from a single scaffold, which can then be screened for biological activity. nih.gov The geometry, stereochemistry, and rigidity of the central scaffold play a crucial role in the ultimate affinity of the derived ligands for their protein targets. nih.gov

Applications in Medicinal Chemistry Research (excluding clinical data and adverse effects)

The isoquinoline ring system is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in molecules with a wide range of biological activities. rsc.org As such, isoquinoline derivatives are of intense interest to medicinal chemists for the design and synthesis of new therapeutic agents. rsc.org

This compound provides a foundational template for the design and synthesis of novel, more complex isoquinoline-based scaffolds. cymitquimica.com Researchers can leverage the existing core to build fused heterocyclic systems with potential pharmacological value. For example, pyrrolo[2,1-a]isoquinolines, which serve as intermediates for antitumor alkaloids like lamellarins, can be synthesized from isoquinoline precursors. nih.gov The strategic functionalization at various positions of the isoquinoline nucleus (such as C-1, C-3, and C-4) is a common methodology for developing new molecular frameworks. rsc.org The synthesis of a novel agent comprising two isoquinoline-3-carboxylic acid moieties linked to a benzoic acid core demonstrated that using multiple isoquinoline pharmacophores within a single molecule can be a fruitful strategy for designing new antitumor compounds. nih.gov

Derivatives of quinoline (B57606) and isoquinoline carboxylic acids are known to interact with various biological macromolecules. These interactions are fundamental to their potential biological activities. Studies on quinolone carboxylic acid derivatives reveal the importance of both intra- and intermolecular non-covalent interactions, such as hydrogen bonds and dispersion forces, in determining their physico-chemical properties and how they bind to target sites. mdpi.com Molecules in this class often possess multiple hydrogen bond donors and acceptors, as well as extended aromatic systems that can engage in pi-stacking and other dispersion interactions with biological targets like enzyme active sites. mdpi.com For example, a strong intramolecular hydrogen bond is often observed between the carboxylic group and the quinolone carbonyl oxygen. mdpi.com Some bromo-substituted quinoline derivatives have been shown to act as topoisomerase I inhibitors, suggesting an interaction with the enzyme-DNA complex to prevent the re-ligation of the DNA strand. researchgate.net

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. elsevierpure.comelsevierpure.com For quinoline and isoquinoline carboxylic acids, SAR studies involve synthesizing a series of analogues where specific parts of the molecule are systematically modified and then evaluating their biological potency.

A comprehensive SAR study on 4-quinoline carboxylic acid analogues as antiviral agents provides a clear example of this process. nih.gov Researchers started with a lead compound and made targeted modifications to different parts of the molecule to optimize its activity. nih.gov For instance, replacing a propoxy group with a fluorine or bromine atom significantly increased antiviral activity. nih.gov Further modifications to a different aromatic ring on the scaffold led to the discovery of a highly potent compound, C44, which inhibits the human enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) with an IC₅₀ of 1 nM. nih.govnih.gov X-ray crystallography of this potent compound bound to the enzyme provided structural insights into the key interactions driving its high affinity. nih.gov Such studies are critical for rationally designing more effective molecules. nih.govmdpi.com

Table 2: Example of a Structure-Activity Relationship (SAR) Study on Quinoline Carboxylic Acid Analogues

Compound R¹ (at C6) R² (Aromatic Ring Substituent) Antiviral Activity (VSV EC₅₀) hDHODH Inhibition (IC₅₀)
C1 (Lead) -Cl 4-propoxy 110 nM Not Reported
C6 -Cl 4-fluoro 30 nM Not Reported
C7 -Cl 4-bromo 30 nM Not Reported

This table summarizes data from an SAR study on quinoline carboxylic acid analogues, demonstrating how systematic structural modifications impact biological activity. nih.govnih.gov VSV = Vesicular Stomatitis Virus; hDHODH = human Dihydroorotate Dehydrogenase.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
5-Bromoisoquinoline
NS-1209
5-Isoquinolinecarboxaldehyde
Crispine A
Homolaudanosine
Benzo[c]phenanthridine
Pyrrolo[2,1-a]isoquinoline
Lamellarin
Isoquinoline-3-carboxylic acid
Benzoic acid
6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44)
Boronic acid
Amine
Ester

Contributions to Materials Science Research

The unique scaffold of isoquinoline and its derivatives, such as this compound, presents potential for applications in materials science. The exploration of these molecules in this field is driven by their inherent electronic and optical properties, as well as their capacity for self-assembly.

Development of Materials with Specific Electronic Properties

While direct studies on the electronic properties of this compound are not extensively documented, the characteristics of the isoquinoline core suggest its potential for creating materials with specific electronic functions. The aromatic nature of the isoquinoline ring system allows for π-π stacking interactions, which are crucial for charge transport in organic electronic materials. The bromine and carboxylic acid substituents can modulate the electronic properties of the isoquinoline system. The electron-withdrawing nature of both the bromine atom and the carboxylic acid group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This tuning of electronic energy levels is a key strategy in the design of organic semiconductors for applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Exploration in Optical Materials and Optoelectronic Applications

Isoquinoline derivatives are known to exhibit interesting photophysical properties, including fluorescence, making them candidates for optical materials and optoelectronic applications. The extended π-conjugated system of the isoquinoline core is responsible for its light-absorbing and emitting properties. The substitution pattern on the isoquinoline ring can significantly influence the absorption and emission wavelengths. For instance, the introduction of a bromine atom and a carboxylic acid group can lead to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism, where the color of a substance changes with the polarity of the solvent. This tunability is highly desirable for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. Research on related quinoline derivatives has shown that they can form organogels that emit strong light, suggesting that similar properties could be explored in isoquinoline-based systems. rsc.org

Self-Assembly and Supramolecular Chemistry Utilizing Isoquinoline Scaffolds

The structure of this compound is well-suited for the construction of ordered supramolecular architectures through self-assembly. The carboxylic acid group is a versatile functional group for forming strong and directional hydrogen bonds. cymitquimica.com Molecules of this compound can, for example, form dimers through hydrogen bonding between their carboxylic acid groups. Furthermore, the nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor. These non-covalent interactions, along with π-π stacking of the aromatic rings, can guide the molecules to self-assemble into well-defined one-, two-, or three-dimensional structures. The bromine atom can also participate in halogen bonding, another type of non-covalent interaction that can be used to control the self-assembly process. The ability to form such organized structures is fundamental in crystal engineering and the development of functional materials with tailored properties. nih.gov

Applications in Catalysis Research

The isoquinoline scaffold is a prominent structural motif in the design of ligands for transition metal catalysis and in the development of organocatalysts. The presence of both a nitrogen atom for metal coordination and a carboxylic acid group for further functionalization makes this compound a promising candidate for catalytic applications.

Ligand Design for Transition Metal Catalysis

The nitrogen atom in the isoquinoline ring of this compound can act as a binding site for transition metals, making it a potential ligand for various catalytic transformations. frontiersin.org The carboxylic acid group can be converted into other functional groups, such as esters or amides, to create a wider range of ligands with different steric and electronic properties. mdpi.com The bromine atom offers a handle for cross-coupling reactions, allowing for the introduction of other functionalities or for anchoring the ligand to a solid support to create heterogeneous catalysts. sigmaaldrich.com Transition metal complexes bearing isoquinoline-based ligands have been employed in a variety of catalytic reactions, including C-H functionalization and carbon-carbon bond-forming reactions. scilit.comnih.gov The development of new ligands based on the this compound scaffold could lead to catalysts with improved activity, selectivity, and stability.

Catalyst TypePotential ApplicationRole of this compound
Homogeneous CatalystCross-coupling reactions, C-H activationAs a ligand for transition metals (e.g., Palladium, Rhodium, Ruthenium)
Heterogeneous CatalystContinuous flow reactions, ease of separationAs a building block for ligands immobilized on solid supports

Organocatalytic Applications of Isoquinoline Derivatives

Reaction TypePotential Role of Isoquinoline Derivative
Michael AdditionAs a Brønsted base catalyst
Aldol ReactionAs a chiral base or in combination with a metal
Mannich ReactionAs a precursor for more complex chiral catalysts

Use as a Research Tool for Probing Biological Processes and Mechanisms

The isoquinoline scaffold, a key structural motif in numerous biologically active natural products and synthetic compounds, serves as a valuable template in medicinal chemistry and chemical biology. nih.govnih.govnih.gov While direct research applications of this compound are not extensively documented in publicly available literature, its structural components—the isoquinoline core, the carboxylic acid, and the bromine substituent—provide a strong rationale for its use as a versatile research tool and a starting point for the synthesis of more complex chemical probes to investigate biological processes. nih.govnih.gov Derivatives of the closely related quinoline carboxylic acid have been successfully developed as potent inhibitors for various enzymes, demonstrating the utility of this general structural class in probing biological function. nih.gov

The strategic placement of a bromine atom at the 5-position and a carboxylic acid at the 1-position of the isoquinoline ring system allows for systematic derivatization to explore structure-activity relationships (SAR) and to develop potent and selective modulators of biological targets. nih.gov The carboxylic acid group, a common feature in many therapeutic agents, can participate in crucial electrostatic and hydrogen bond interactions within the active sites of enzymes or the binding pockets of receptors. nih.gov Meanwhile, the bromine atom can serve as a handle for further chemical modification through various coupling reactions, enabling the introduction of diverse functional groups to probe specific interactions with a biological target. nih.gov

Derivatives of the broader isoquinoline and quinoline scaffolds have been instrumental in studying a range of biological targets and pathways. For instance, substituted tetrahydroisoquinolines have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis (M. tb), with SAR studies revealing the importance of substituents at various positions for potent activity. nih.gov In one such study, 5-bromo-substituted isoquinolines were utilized as key intermediates in the synthesis of a library of compounds aimed at inhibiting M. tb. nih.gov

Furthermore, quinoline carboxylic acid derivatives have been designed and synthesized as inhibitors of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme involved in triglyceride synthesis. nih.gov These studies highlight how the core scaffold can be systematically modified to optimize potency and selectivity, providing valuable tools to dissect the role of DGAT1 in metabolic diseases.

The following table summarizes the biological activities of representative derivatives based on the isoquinoline and quinoline carboxylic acid scaffolds, illustrating their application in probing specific biological targets.

Compound/Derivative ClassBiological TargetKey Research Findings
5,8-disubstituted tetrahydroisoquinolinesM. tb ATP synthaseShowed effective inhibition of M. tb in culture, with a general trend of improved potency with higher lipophilicity. nih.gov
Quinoline carboxylic acid derivativesDiacylglycerol O-acyltransferase 1 (DGAT1)Optimization led to the discovery of potent indoline (B122111) and quinoline classes of DGAT1 inhibitors. nih.gov

These examples underscore the potential of this compound as a foundational molecule for the development of chemical probes. By leveraging the existing knowledge of the biological activities of the isoquinoline and quinoline scaffolds, researchers can rationally design and synthesize derivatives of this compound to investigate a wide array of biological processes and mechanisms.

Emerging Research Avenues and Future Perspectives for 5 Bromoisoquinoline 1 Carboxylic Acid

Development of Green Chemistry Methodologies for Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly central to modern organic synthesis. tandfonline.comunibo.it For 5-Bromoisoquinoline-1-carboxylic acid, this translates to developing cleaner, more atom-economical, and energy-efficient synthetic routes.

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. nih.gov Solvent-free reaction conditions are a promising alternative for the synthesis of N-heterocycles like isoquinolines. tandfonline.com

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, represents a frontier in solvent-free synthesis. mdpi.comresearchgate.net This technique is noted for its ability to increase reaction rates, improve yields, and sometimes enable novel reactivity that is not observed in solution-phase chemistry. researchgate.net The application of mechanochemical methods to the synthesis of the isoquinoline (B145761) core is an active area of research. asianpubs.orgrsc.org Future research will likely focus on adapting multi-component reactions, which are well-suited to mechanochemistry, for the one-pot construction of functionalized isoquinolines, including brominated derivatives. mdpi.comacs.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Heterocycles

Feature Conventional Synthesis Green Approaches (e.g., Mechanochemistry)
Solvent Use High (often toxic and volatile) Minimal to none
Energy Input Often requires prolonged heating Mechanical energy; can be more efficient
Reaction Time Can be hours to days Often significantly shorter
Waste Generation Significant solvent and byproduct waste Reduced waste streams

| Work-up | Typically involves liquid-liquid extraction | Simpler, often involves minimal purification |

Photoredox catalysis and electrosynthesis are powerful tools that leverage light energy and electricity, respectively, to drive chemical transformations. These methods offer green alternatives to traditional synthesis, which often relies on stoichiometric, and sometimes toxic, reagents. nih.gov

Photoredox Catalysis: This approach uses visible light to excite a photocatalyst, initiating single-electron transfer processes that can enable challenging bond formations under mild conditions. nih.gov Research into the synthesis of isoquinoline derivatives has demonstrated the utility of visible-light-promoted reactions for cyclization and functionalization. nih.gov Future work could explore the direct C-H carboxylation of 5-bromoisoquinoline (B27571) or the development of novel cyclization strategies to build the core structure using light-mediated protocols.

Electrosynthesis: By using electrons as the primary reagent, electrosynthesis minimizes waste and avoids harsh oxidants or reductants. gre.ac.uk The anodic oxidation of carboxylic acids, a process with roots in the Kolbe reaction, and the electrochemical coupling of precursors are well-established principles that are finding new applications. nih.govgre.ac.uk For this compound, electrosynthesis could provide a pathway for its formation via the anodic oxidation of a suitable precursor or for its subsequent functionalization through electrochemically generated reactive intermediates. acs.org

Advanced Functionalization Strategies and Chemo-enzymatic Synthesis

The functionalization of the isoquinoline scaffold is critical for modulating its biological activity and material properties. semanticscholar.org Advanced strategies are moving beyond classical methods to offer greater precision and efficiency. Transition-metal-catalyzed cross-coupling reactions, for instance, have become indispensable for creating C-C and C-N bonds, allowing for the introduction of diverse substituents onto the isoquinoline core. organic-chemistry.org

Chemo-enzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical synthesis, represents a significant future direction. While its application to isoquinoline synthesis is still nascent, the potential is substantial. Enzymes could be used for stereoselective transformations, such as the resolution of racemic intermediates or the site-selective functionalization of the aromatic ring, under mild, aqueous conditions. This approach offers a pathway to enantiopure derivatives of this compound, which is often crucial for pharmaceutical applications.

Exploration in Novel Nanoscience and Nanotechnology Applications

The intersection of chemical synthesis and nanoscience is creating new opportunities for catalysis and material design. Nanoparticles are being employed as highly efficient and reusable catalysts for the synthesis of heterocyclic compounds. nih.gov For example, nanocatalysts like KF/Clinoptilolite have been used for the green, solvent-free synthesis of pyrrolo-[2,1-a]-isoquinoline derivatives. nih.gov This approach could be adapted for the synthesis of this compound, potentially leading to higher yields, shorter reaction times, and simplified catalyst recovery and reuse. nih.gov Beyond synthesis, the unique electronic and structural properties of this compound could make it a valuable ligand for the functionalization of nanoparticles, creating novel hybrid materials for applications in sensing, imaging, or targeted drug delivery.

Integration with High-Throughput Screening for Chemical Discovery

High-throughput screening (HTS) is a technology platform that allows for the rapid, parallel testing of thousands of chemical reactions or biological interactions. sigmaaldrich.com In the context of this compound, HTS can be a transformative tool for both synthesis and application.

By integrating HTS with automated synthesis platforms, researchers can rapidly screen a wide array of catalysts, solvents, and reaction conditions to discover the optimal pathway for its production. nih.goveurofins.com This is particularly valuable for complex multi-component reactions or for optimizing challenging cross-coupling steps. nih.gov Furthermore, once a library of derivatives is created from the parent compound, HTS can be employed to screen these molecules against various biological targets (e.g., enzymes, receptors) to quickly identify promising leads for drug development. nih.gov This synergy accelerates the entire discovery pipeline, from initial synthesis to the identification of functional molecules.

Table 2: Applications of High-Throughput Screening (HTS) in Chemical Discovery

HTS Application Area Description Relevance to this compound
Reaction Optimization Parallel screening of catalysts, reagents, solvents, and temperatures to find the highest-yielding and most selective conditions. Rapidly identifies optimal conditions for synthesis and functionalization, reducing development time.
New Solid Form Discovery Screening crystallization conditions to identify different polymorphs, salts, or co-crystals with improved properties (e.g., solubility, stability). eurofins.com Discovers the most stable and bioavailable solid form for potential pharmaceutical use.

| Biological Screening | Testing a library of chemical compounds against a biological target to identify "hits" with desired activity (e.g., enzyme inhibition). | Quickly evaluates derivatives for therapeutic potential against various diseases. nih.gov |

Synergistic Research Combining Experimental and Computational Approaches

The integration of computational chemistry with experimental synthesis is a powerful paradigm that can rationalize observations, predict outcomes, and guide research efforts, thereby saving time and resources.

Molecular docking simulations can predict how derivatives of this compound might bind to the active site of a target protein, providing insights into structure-activity relationships. nih.gov This allows chemists to prioritize the synthesis of compounds with the highest predicted affinity. Density Functional Theory (DFT) calculations can be used to study reaction mechanisms, predict the stability of intermediates, and understand the electronic effects of substituents on the reactivity of the isoquinoline ring. nih.gov This synergy is exemplified in studies where docking simulations guide the design of new isoquinoline derivatives, which are then synthesized and evaluated experimentally, with the results feeding back to refine the computational models. nih.govmdpi.com This iterative cycle of prediction, synthesis, and testing accelerates the development of molecules with tailored properties.

Q & A

Q. What are the key steps in synthesizing 5-Bromoisoquinoline-1-carboxylic acid, and how can purity be ensured?

The synthesis typically involves halogenation and carboxylation reactions on an isoquinoline core. A notable method uses electrophilic bromination under optimized conditions to minimize isomer formation, as described in a protocol yielding high-purity 5-bromoisoquinoline derivatives . Purity assurance requires techniques like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) to verify structural integrity and detect impurities. Continuous flow reactors and automated systems can enhance reproducibility in multi-step syntheses .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : Critical for confirming substituent positions (e.g., bromine at position 5, carboxylic acid at position 1) via chemical shifts and coupling patterns.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ~286.51 g/mol for C₁₀H₅BrClNO₂ analogs) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal structure and intermolecular interactions, particularly for derivatives with fluorine or chlorine substituents .

Q. How does the carboxylic acid group influence the compound’s reactivity in organic synthesis?

The carboxylic acid group enhances nucleophilicity, enabling reactions such as esterification, amidation, and coordination with metal catalysts. For example, it can form active pharmaceutical intermediates via coupling reactions with amines or alcohols under standard carboxyl-activating conditions (e.g., EDC/HOBt) .

Advanced Research Questions

Q. What strategies optimize reaction yields for halogenated isoquinoline derivatives under conflicting literature conditions?

  • Design of Experiments (DoE) : Statistical methods like factorial design identify critical parameters (e.g., temperature, reagent stoichiometry) to resolve contradictions in reported yields. This minimizes experimental runs while maximizing data robustness .
  • Computational Modeling : Tools like DFT (Density Functional Theory) predict reaction pathways and transition states, guiding experimental optimization of bromination or fluorination steps .

Q. How can computational tools address discrepancies in biological activity data for isoquinoline derivatives?

Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models correlate structural features (e.g., halogen positioning) with observed bioactivity. For example, bromine at position 5 may enhance binding to viral protease targets, but conflicting data require validation via SPR (Surface Plasmon Resonance) or enzyme inhibition assays .

Q. What methodologies validate the compound’s potential as a kinase inhibitor or antiviral agent?

  • In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., HIV protease) using fluorescence-based substrates.
  • Metabolic Stability Tests : Assess hepatic clearance via microsomal incubation (e.g., human liver microsomes) to prioritize derivatives with favorable pharmacokinetics .

Q. How can researchers mitigate challenges in isolating intermediates during multi-step synthesis?

  • Chromatographic Techniques : Use preparative HPLC or flash chromatography with gradient elution to separate isomers or byproducts.
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks reaction progress, reducing purification bottlenecks .

Methodological Considerations

Q. What protocols ensure safe handling of this compound given its GHS07 hazard classification?

  • Use fume hoods and PPE (gloves, goggles) during synthesis.
  • Store under inert atmosphere (N₂ or Ar) to prevent degradation.
  • Neutralize waste with dilute sodium bicarbonate before disposal .

Q. How should researchers document synthetic procedures for reproducibility?

Follow guidelines from journals like Beilstein Journal of Organic Chemistry:

  • Detail reaction conditions (solvent, temperature, time) in the main text.
  • Provide NMR spectra, HPLC chromatograms, and crystallographic data in supplementary files.
  • Cite literature methods for known intermediates and validate new compounds with ≥95% purity .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing reaction yield variability?

  • ANOVA (Analysis of Variance) : Identifies significant factors affecting yield (e.g., catalyst loading).
  • Error Propagation Analysis : Quantifies uncertainty in multi-step syntheses .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

  • Re-examine sample purity via orthogonal methods (e.g., HPLC-MS).
  • Perform variable-temperature NMR to detect dynamic effects or conformational exchange .

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5-Bromoisoquinoline-1-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.